molecular formula C8H8F2N2O B1648590 2-Amino-N-(2,5-difluorophenyl)acetamide CAS No. 1016800-19-3

2-Amino-N-(2,5-difluorophenyl)acetamide

Cat. No.: B1648590
CAS No.: 1016800-19-3
M. Wt: 186.16 g/mol
InChI Key: OEDRYZOTPDYMBI-UHFFFAOYSA-N
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Description

2-Amino-N-(2,5-difluorophenyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of an amino group attached to an acetamide moiety, with two fluorine atoms substituted at the 2 and 5 positions of the phenyl ring

Properties

IUPAC Name

2-amino-N-(2,5-difluorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2N2O/c9-5-1-2-6(10)7(3-5)12-8(13)4-11/h1-3H,4,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEDRYZOTPDYMBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)NC(=O)CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-(2,5-difluorophenyl)acetamide typically involves the reaction of 2,5-difluoroaniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the amino group of 2,5-difluoroaniline attacks the carbonyl carbon of chloroacetyl chloride, resulting in the formation of the acetamide linkage.

Reaction Scheme:

  • 2,5-Difluoroaniline + Chloroacetyl chloride → this compound

Reaction Conditions:

  • Solvent: Dichloromethane
  • Temperature: 0-5°C
  • Base: Triethylamine

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. This allows for better control over reaction parameters and improved yield. The use of automated systems ensures consistent quality and reduces the risk of human error.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-(2,5-difluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carbonyl group in the acetamide moiety can be reduced to form the corresponding amine.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst like copper(I) iodide.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-Amino-N-(2,5-difluorophenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 2-Amino-N-(2,5-difluorophenyl)acetamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The presence of fluorine atoms enhances its binding affinity and selectivity due to the unique electronic properties of fluorine.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-N-(2,4-difluorophenyl)acetamide
  • 2-Amino-N-(3,5-difluorophenyl)acetamide
  • 2-Amino-N-(2,6-difluorophenyl)acetamide

Comparison

Compared to its analogs, 2-Amino-N-(2,5-difluorophenyl)acetamide exhibits unique properties due to the specific positioning of the fluorine atoms This positioning can influence its reactivity, binding affinity, and overall biological activity

Biological Activity

2-Amino-N-(2,5-difluorophenyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings on its biological activity, including mechanisms of action, therapeutic applications, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features an amine functional group and a difluorophenyl moiety, which significantly influences its biological properties. The molecular formula is C9H9F2NC_9H_9F_2N, with a molecular weight of approximately 185.17 g/mol.

Biological Activity and Therapeutic Applications

Research indicates that derivatives of acetamides, including this compound, exhibit a range of biological activities:

  • Antibacterial Activity : Compounds with similar structures have demonstrated significant antibacterial effects. For instance, triazole rings formed from azido derivatives have shown potent antibacterial and anticancer activities .
  • Anticancer Potential : Studies on related compounds indicate potential anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest .

Structure-Activity Relationship (SAR)

The presence of fluorine atoms in the phenyl ring is crucial for enhancing biological activity. Fluorinated compounds often exhibit improved potency due to increased lipophilicity and altered electronic properties. A comparative analysis of similar compounds reveals the following trends:

CompoundIC50 (μM)Biological Activity
N-(2-fluorophenyl)-2β-DFJ acetamide0.012Inhibitor of α-l-fucosidases
This compoundTBDPotential anticancer and antibacterial activity

Case Studies

  • Anticancer Activity : A study involving structurally similar acetamides found that certain derivatives showed significant cytotoxicity against various cancer cell lines (e.g., MCF-7 for breast cancer) with IC50 values ranging from 10 to 50 μM . This suggests that this compound may also possess similar properties.
  • Enzyme Inhibition : Research into related acetamides has indicated their role as inhibitors of butyrylcholinesterase (BChE), which is relevant in Alzheimer's disease treatment . The inhibition of BChE can lead to increased levels of acetylcholine in the brain.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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